1H-Indole-2-carboxylic acid, 5-methoxy-3-(1-piperidinylazo)-, ethyl ester
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Overview
Description
1H-Indole-2-carboxylic acid, 5-methoxy-3-(1-piperidinylazo)-, ethyl ester: is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals, agrochemicals, and dyes. This particular compound features a unique structure with a piperidinylazo group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 5-methoxy-3-(1-piperidinylazo)-, ethyl ester typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the indole reacts with DMF and POCl3.
Methoxylation: The methoxy group can be introduced through methylation using methyl iodide and a base such as potassium carbonate.
Azo Coupling: The piperidinylazo group can be introduced through a diazotization reaction followed by coupling with piperidine.
Esterification: Finally, the carboxylic acid group can be esterified using ethanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxylic acid, 5-methoxy-3-(1-piperidinylazo)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride, resulting in the reduction of the azo group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced azo compounds.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 5-methoxy-3-(1-piperidinylazo)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 5-methoxy-3-(1-piperidinylazo)-, ethyl ester depends on its specific application:
Biological Activity: The compound may interact with various
Properties
CAS No. |
89607-75-0 |
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Molecular Formula |
C17H22N4O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 5-methoxy-3-(piperidin-1-yldiazenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H22N4O3/c1-3-24-17(22)16-15(19-20-21-9-5-4-6-10-21)13-11-12(23-2)7-8-14(13)18-16/h7-8,11,18H,3-6,9-10H2,1-2H3 |
InChI Key |
PTNIRRNZXYFBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N=NN3CCCCC3 |
Origin of Product |
United States |
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